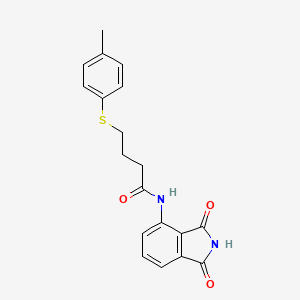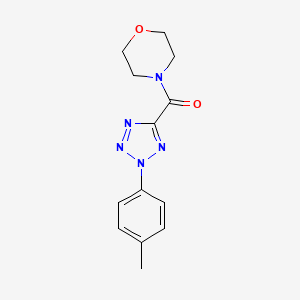
N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide: is a synthetic organic compound that belongs to the class of phthalimides It is characterized by the presence of a phthalimide moiety linked to a butanamide chain, which is further substituted with a p-tolylthio group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide typically involves the following steps:
Formation of the Phthalimide Moiety: The phthalimide moiety can be synthesized by the reaction of phthalic anhydride with ammonia or a primary amine under reflux conditions.
Attachment of the Butanamide Chain: The butanamide chain can be introduced by reacting the phthalimide with a suitable butanoyl chloride in the presence of a base such as triethylamine.
Introduction of the p-Tolylthio Group: The final step involves the substitution of the butanamide chain with a p-tolylthio group, which can be achieved by reacting the intermediate with p-tolylthiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide can undergo oxidation reactions, particularly at the p-tolylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the carbonyl groups of the phthalimide moiety, potentially yielding the corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the butanamide chain, where the p-tolylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base or a catalyst.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity.
Biology: The compound is studied for its potential as a biochemical probe, allowing researchers to investigate specific biological pathways and molecular interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique structural features.
作用机制
The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The phthalimide moiety can act as a pharmacophore, while the p-tolylthio group may enhance binding affinity and specificity.
相似化合物的比较
N-(1,3-dioxoisoindolin-4-yl)-4-(phenylthio)butanamide: Similar structure but with a phenylthio group instead of a p-tolylthio group.
N-(1,3-dioxoisoindolin-4-yl)-4-(methylthio)butanamide: Similar structure but with a methylthio group instead of a p-tolylthio group.
Uniqueness: N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide is unique due to the presence of the p-tolylthio group, which can influence its chemical reactivity and biological activity. The p-tolylthio group may provide enhanced lipophilicity and improved pharmacokinetic properties compared to other similar compounds.
属性
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-4-(4-methylphenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-12-7-9-13(10-8-12)25-11-3-6-16(22)20-15-5-2-4-14-17(15)19(24)21-18(14)23/h2,4-5,7-10H,3,6,11H2,1H3,(H,20,22)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVYMGMUFCALPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2473037.png)



![2-Cyclopropyl-4-[(4,4-difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2473044.png)

![N-(2,3-dimethoxybenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2473046.png)
![Ethyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate](/img/structure/B2473048.png)

![(2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride](/img/structure/B2473050.png)
![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2473053.png)
![N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2473056.png)
![N-cyano-3-ethyl-N-[(3-methoxyphenyl)methyl]aniline](/img/structure/B2473059.png)
![N-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2473060.png)
